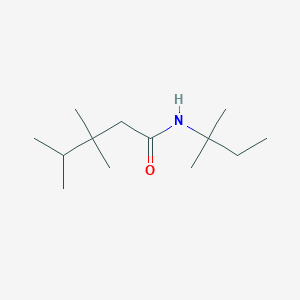
3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide is an organic compound characterized by its unique structure, which includes multiple methyl groups and an amide functional group. This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide typically involves the reaction of 3,3,4-trimethylpentanoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, influencing the activity of enzymes or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Another amide with similar properties but different structural features.
N-Methyl-2-pyrrolidone: A cyclic amide with distinct solubility and reactivity characteristics.
N,N-Diethylformamide: An amide with different alkyl groups attached to the nitrogen atom.
Uniqueness
3,3,4-Trimethyl-N-(2-methylbutan-2-yl)pentanamide is unique due to its specific arrangement of methyl groups and the presence of a bulky substituent on the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62384-18-3 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
3,3,4-trimethyl-N-(2-methylbutan-2-yl)pentanamide |
InChI |
InChI=1S/C13H27NO/c1-8-13(6,7)14-11(15)9-12(4,5)10(2)3/h10H,8-9H2,1-7H3,(H,14,15) |
InChI Key |
CALAWPNCRMWSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















